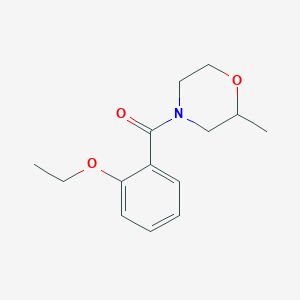
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone, also known as MEM, is a synthetic compound that belongs to the class of morpholine derivatives. It has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it has been proposed that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone exerts its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has also been shown to modulate the activity of certain neurotransmitters and ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and tumor progression. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been shown to protect neurons from oxidative stress and apoptosis, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone is also highly soluble in organic solvents, which makes it easy to dissolve in cell culture media or inject into animals for in vivo studies. However, (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has some limitations as well. It is not very water-soluble, which makes it difficult to administer orally or intravenously. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone. One area of interest is the development of more potent and selective analogs of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone that can target specific enzymes or signaling pathways. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone in vivo, to optimize its dosing and administration. Additionally, the potential use of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone as a diagnostic tool for certain diseases, such as Alzheimer's disease, is an area of interest. Finally, the development of (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone-based drug delivery systems, such as nanoparticles or liposomes, is an area of interest for improving its therapeutic efficacy.
Synthesemethoden
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized by reacting 2-ethoxybenzoyl chloride with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in vitro and in vivo. (2-Ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(2-ethoxyphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-17-13-7-5-4-6-12(13)14(16)15-8-9-18-11(2)10-15/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOQRTQCCPPDRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

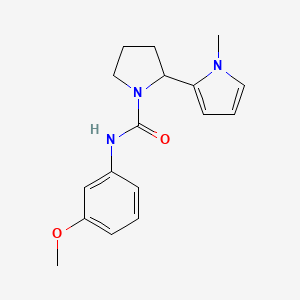
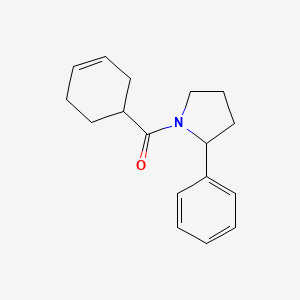


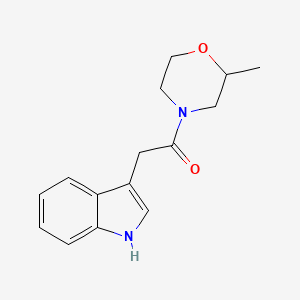
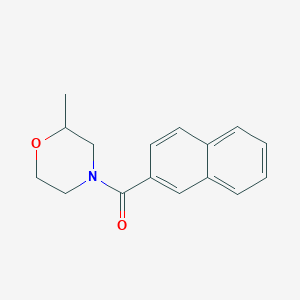
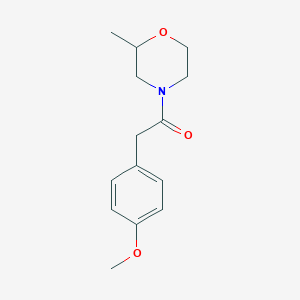
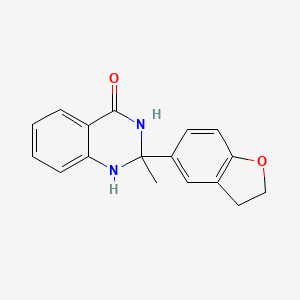
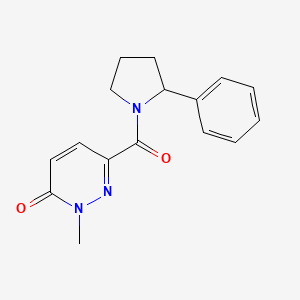
![[4-(Dimethylamino)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492458.png)
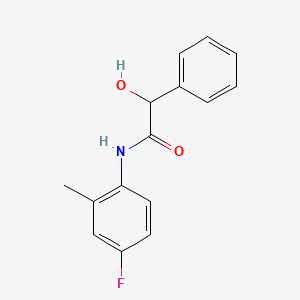
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)

![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)